![molecular formula C21H32O B14132701 Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- CAS No. 78531-60-9](/img/structure/B14132701.png)
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- is an organic compound with the molecular formula C28H46O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unique structure, which includes a heptylcyclohexyl group attached to a phenyl ring, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group into the aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as distillation or recrystallization, to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe) for halogenation.
Major Products
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- involves its interaction with various molecular targets. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound’s unique structure allows it to interact with specific pathways and receptors, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(4-cyclohexylphenyl)-: Similar structure but with a cyclohexyl group instead of a heptylcyclohexyl group.
Ethanone, 1-(4-ethylphenyl)-: Contains an ethyl group instead of a heptylcyclohexyl group.
Ethanone, 1-[1,1’-biphenyl]-4-yl-: Features a biphenyl group instead of a heptylcyclohexyl group.
Uniqueness
Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans- is unique due to its heptylcyclohexyl group, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
78531-60-9 |
|---|---|
Molekularformel |
C21H32O |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
1-[4-(4-heptylcyclohexyl)phenyl]ethanone |
InChI |
InChI=1S/C21H32O/c1-3-4-5-6-7-8-18-9-11-20(12-10-18)21-15-13-19(14-16-21)17(2)22/h13-16,18,20H,3-12H2,1-2H3 |
InChI-Schlüssel |
LHAPFXXKRZXCDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


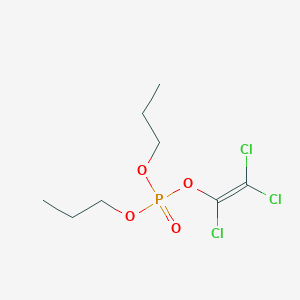


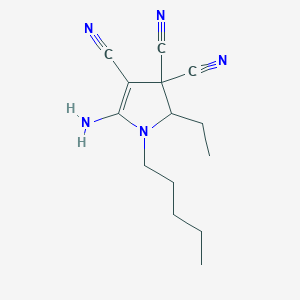
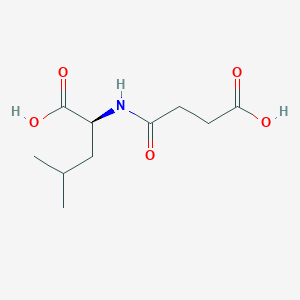
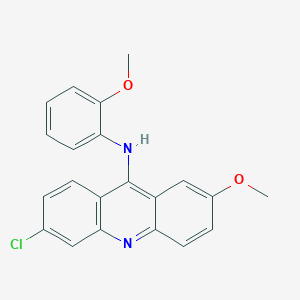
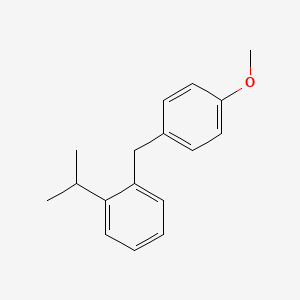
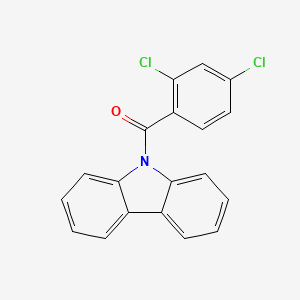

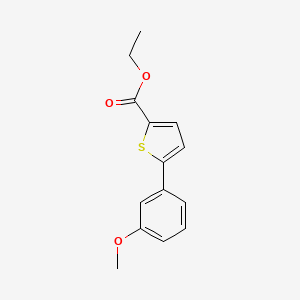
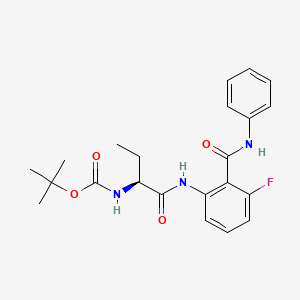
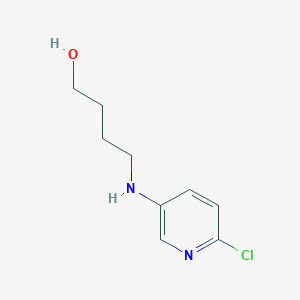
![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)
